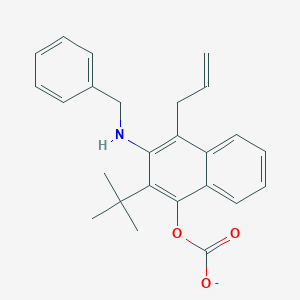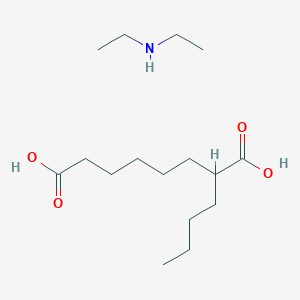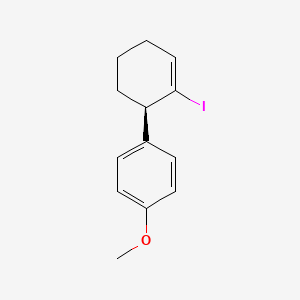![molecular formula C12H20OSi B12542013 Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- CAS No. 673458-58-7](/img/structure/B12542013.png)
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- is an organosilicon compound with the molecular formula C12H20OSi. This compound is characterized by the presence of a silane group bonded to a [(2,4-dimethylphenyl)methoxy] group and three methyl groups. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- typically involves the reaction of [(2,4-dimethylphenyl)methoxy]chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
[ \text{[(2,4-dimethylphenyl)methoxy]chloride} + \text{trimethylsilane} \rightarrow \text{Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various applications, including drug delivery and imaging.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its silane group, leading to the formation of stable bonds with other molecules. This interaction can influence the physical and chemical properties of the resulting compounds, making them useful for a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
- Silane, (2-methoxyphenyl)trimethyl-
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (4-methoxy-2,5-dimethylphenyl)trimethyl-
Uniqueness
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- is unique due to the presence of the [(2,4-dimethylphenyl)methoxy] group, which imparts specific chemical and physical properties to the compound. This uniqueness makes it particularly useful in applications where specific reactivity and stability are required.
Properties
CAS No. |
673458-58-7 |
|---|---|
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C12H20OSi/c1-10-6-7-12(11(2)8-10)9-13-14(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
QGKLGBJJWYLBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CO[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
-lambda~5~-phosphane](/img/structure/B12541958.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)

![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)



![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
